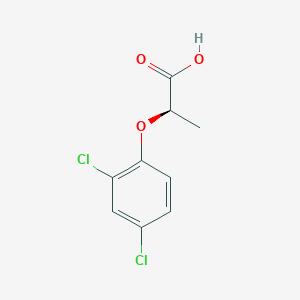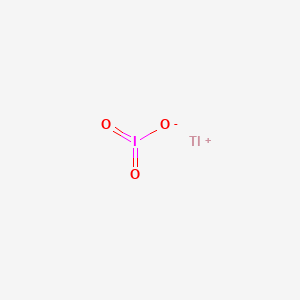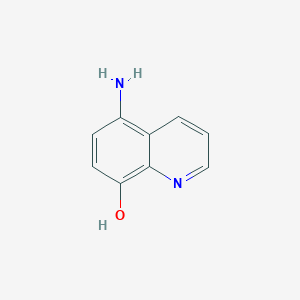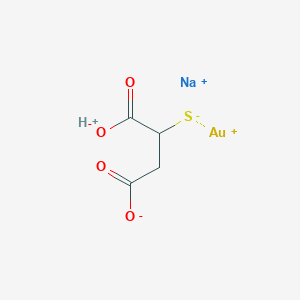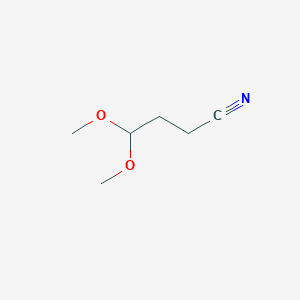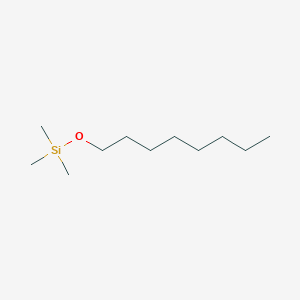
Silane, trimethyl(octyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl(octyloxy)- is an organosilicon compound that has gained significant attention in scientific research due to its unique properties. It is a colorless and odorless liquid that is soluble in organic solvents. This compound has several potential applications in various fields, including materials science, nanotechnology, and biomedical research. In
Aplicaciones Científicas De Investigación
Silane, trimethyl(octyloxy)- has several potential applications in scientific research. It can be used as a surface modifier for various materials, including glass, metal, and polymers. It can also be used as a precursor for the synthesis of functionalized nanoparticles, which have applications in drug delivery, imaging, and sensing. Additionally, this compound has been shown to have antimicrobial properties, which make it a potential candidate for use in disinfectants and antimicrobial coatings.
Mecanismo De Acción
The mechanism of action of Silane, trimethyl(octyloxy)- is not fully understood. However, it is believed that this compound interacts with the surface of materials, forming a covalent bond with the surface. This results in the modification of the surface properties, including wettability, adhesion, and biocompatibility.
Efectos Bioquímicos Y Fisiológicos
Silane, trimethyl(octyloxy)- has minimal biochemical and physiological effects. It is considered to be relatively non-toxic and non-irritating. However, it is recommended to handle this compound with caution and to use appropriate safety measures, including gloves and protective clothing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Silane, trimethyl(octyloxy)- is its ability to modify the surface properties of materials. This makes it a valuable tool for researchers in materials science and nanotechnology. Additionally, this compound is relatively easy to handle and can be synthesized using various methods.
One of the limitations of Silane, trimethyl(octyloxy)- is its limited solubility in water, which can make it difficult to use in aqueous environments. Additionally, this compound can be expensive, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on Silane, trimethyl(octyloxy)-. One area of interest is the development of functionalized nanoparticles for use in drug delivery, imaging, and sensing. Additionally, there is potential for the use of this compound in the development of antimicrobial coatings and disinfectants. Further research is also needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Conclusion:
In conclusion, Silane, trimethyl(octyloxy)- is a versatile compound with several potential applications in scientific research. Its ability to modify the surface properties of materials makes it a valuable tool for researchers in materials science and nanotechnology. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Métodos De Síntesis
Silane, trimethyl(octyloxy)- can be synthesized using various methods, including the Grignard reaction, hydrosilylation, and direct synthesis. The direct synthesis method involves the reaction of octanol and trimethylchlorosilane in the presence of a catalyst. The Grignard reaction involves the reaction of octylmagnesium bromide with silicon tetrachloride, followed by hydrolysis to produce Silane, trimethyl(octyloxy)-. The hydrosilylation method involves the reaction of an olefin with a silicon hydride in the presence of a catalyst.
Propiedades
Número CAS |
14246-16-3 |
|---|---|
Nombre del producto |
Silane, trimethyl(octyloxy)- |
Fórmula molecular |
C11H26OSi |
Peso molecular |
202.41 g/mol |
Nombre IUPAC |
trimethyl(octoxy)silane |
InChI |
InChI=1S/C11H26OSi/c1-5-6-7-8-9-10-11-12-13(2,3)4/h5-11H2,1-4H3 |
Clave InChI |
CDGIKLPUDRGJQN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCO[Si](C)(C)C |
SMILES canónico |
CCCCCCCCO[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



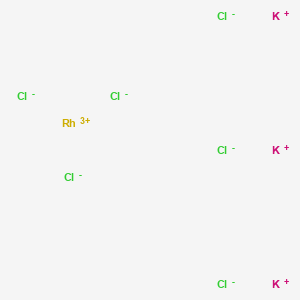
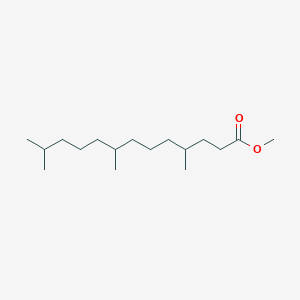
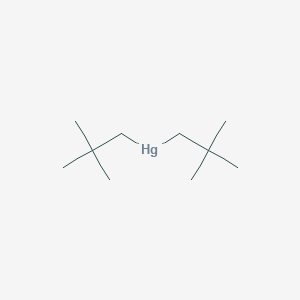
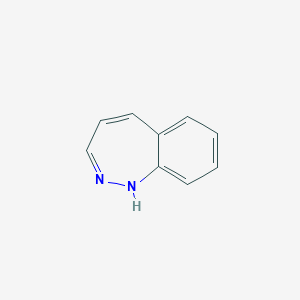
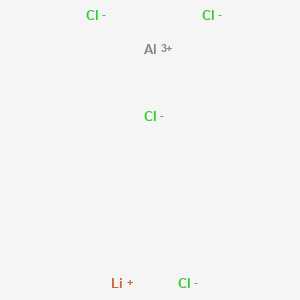

![4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide](/img/structure/B76472.png)
![3-butoxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B76474.png)
